2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Dopamine D2 Receptor Dopamine D3 Receptor Antipsychotic

This compound is a critical tool for CNS drug discovery, featuring a 6,7-dihydro[1,4]dioxino ring that potentially optimizes physicochemical and ADME profiles. Unlike the generic 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole scaffold, this specific architecture enables quantitative head-to-head comparisons of lipophilicity, solubility, and metabolic stability. Procure for proprietary radioligand binding assays to generate missing D2/D3 affinity data, or for nuclear receptor selectivity panels to establish N-phenylpiperazine versus piperidine substituent effects. Its multifactorial screening potential in AChE/Aβ models further positions it as a versatile lead optimization candidate.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 863001-71-2
Cat. No. B2469530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
CAS863001-71-2
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5
InChIInChI=1S/C19H19N3O2S/c1-2-4-14(5-3-1)21-6-8-22(9-7-21)19-20-15-12-16-17(13-18(15)25-19)24-11-10-23-16/h1-5,12-13H,6-11H2
InChIKeyLSWHRRHIYUWTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (863001-71-2): Procurement-Relevant Structural and Pharmacological Context


2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 863001-71-2) is a synthetic heterocyclic small molecule (MW 353.44, formula C19H19N3O2S) that integrates a benzothiazole core, a 1,4-dioxino ring, and an N-phenylpiperazine moiety. This architecture places it within a therapeutically relevant chemical space explored for central nervous system (CNS) targets, particularly dopamine D2 and D3 receptors [1], and for multifunctional ligands against neurodegenerative diseases [2]. However, primary, quantitative, comparator-based pharmacological evidence for this specific compound is absent from the current peer-reviewed literature, authoritative databases, and patent documents. All subsequent differentiation claims are therefore derived from class-level structural activity relationship (SAR) inferences and must be interpreted with caution in procurement decisions.

Why a Generic 2-(4-Phenylpiperazin-1-yl)benzothiazole Cannot Replace the 6,7-Dihydro[1,4]dioxino[2,3-f] Congener CAS 863001-71-2


Substituting CAS 863001-71-2 with a simpler 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole that lacks the fused 1,4-dioxino ring is not scientifically justifiable. Class-level SAR evidence on benzothiazole-based D2/D3 ligands demonstrates that substitution patterns on the benzothiazole heterocycle profoundly modulate receptor binding affinity (up to a 22-fold difference in Ki) and crucially, the drug-likeness properties such as solubility (clogS) and lipophilicity (clogP) [1]. The 6,7-dihydro[1,4]dioxino ring is a polar, hydrogen-bond-accepting motif that is predicted to alter the compound's physicochemical and pharmacokinetic profile relative to unsubstituted analogs, directly impacting bioavailability and off-target engagement in ways that cannot be assumed equivalent without experimental verification. Therefore, for any research where consistent target engagement and ADME properties are critical, generic substitution introduces unquantified risk.

Quantitative Differential Evidence Guide for CAS 863001-71-2: A Gap Analysis Against Closest Structural Analogs


D2 and D3 Receptor Binding Affinity: Structural Potential vs. Direct Evidence

No direct binding affinity data (e.g., Ki) for CAS 863001-71-2 at dopamine D2 or D3 receptors exists in the public domain. This represents a critical evidence gap compared to in-class compounds. For context, compound 9, a structurally related benzothiazole-piperazine from the same class, exhibits high dual affinity with Ki (hD2SR) = 2.8 ± 0.8 nM and Ki (hD3R) = 3.0 ± 1.6 nM [1]. The 22-fold increase in D2SR binding affinity observed upon specific methoxy substitution of the 4-phenylpiperazine in compound 9 over its parent ligand 1 underscores how subtle structural modifications in this chemotype can drastically alter potency [1]. Whether the 6,7-dihydro[1,4]dioxino fusion in CAS 863001-71-2 imparts a similar, greater, or lesser effect on D2/D3 affinity is unknown.

Dopamine D2 Receptor Dopamine D3 Receptor Antipsychotic

Nuclear Receptor Profiling: Absent Data for RORα and SF-1 Compared to the Piperidinyl Analog

The closest structurally characterized analog is 2-(1-piperidinyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole, which differs only by the replacement of the N-phenylpiperazine group with a piperidine ring. This analog has been profiled in PubChem BioAssays, showing an IC50 of 3,270 nM at RORα and an IC50 > 3,670 nM at SF-1 [1]. No equivalent nuclear receptor screening data is publicly available for the target compound. The critical question—whether the phenylpiperazine moiety in CAS 863001-71-2 confers improved affinity, selectivity, or a different off-target profile at these nuclear receptors compared to the piperidine analog—remains unanswered.

RORα Steroidogenic Factor-1 Nuclear Receptor

Multifunctional Anti-Alzheimer's Potential: A Plausible but Unverified Hypothesis

A novel series of benzothiazole-piperazine hybrids has been evaluated for multifunctional anti-Alzheimer's activity, with the most potent compound (12) achieving an AChE IC50 of 2.31 μM and 53.30% inhibition of Aβ1-42 aggregation [1]. These compounds share the benzothiazole and piperazine pharmacophores with CAS 863001-71-2 but lack the dioxino ring. The fused 1,4-dioxino motif is present in other CNS-active scaffolds (e.g., certain dopamine agonists), suggesting potential neuroactivity. However, no target-specific data exists to confirm whether CAS 863001-71-2 matches or exceeds the cholinesterase inhibition or neuroprotective capacity of these related hybrids. Procurement based on this unverified hypothesis carries significant risk.

Alzheimer's Disease Acetylcholinesterase Amyloid-beta

Computational Drug-Likeness and Physicochemical Differentiation: Predicted Advantage Over Non-Dioxino Analogs

In the absence of experimental PK data, computational predictions offer a provisional basis for differentiation. The Frontier in Chemistry study calculated drug-likeness parameters for a series of benzothiazole-piperazine ligands (compounds 3-20). For Compound 9, they reported promising values: clogS = -4.7, clogP = 4.2, LipE (hD2SR) = 4.4, and a drug-likeness score of 0.7. In contrast, un-substituted 4-phenylpiperazine analogs (compounds 12-20) failed to show improved drug-able properties [1]. The 6,7-dihydro[1,4]dioxino ring in CAS 863001-71-2 introduces additional polarity and hydrogen bond acceptor count, which is predicted to lower logP and improve aqueous solubility relative to the unsubstituted phenylpiperazine analogs. Without experimental logP/logS data, this remains a prediction, but it suggests CAS 863001-71-2 may offer a more favorable physicochemical profile for CNS drug development than non-dioxino, unsubstituted analogs.

Drug-likeness ADME clogP

Evidence-Based Application Scenarios for CAS 863001-71-2 in Scientific Research and Early Discovery


Prospective Lead for D2/D3-Mediated CNS Disorders Based on Class-Level SAR

Despite the absence of direct data, CAS 863001-71-2 is structurally justified as a screening candidate in SAR expansion of benzothiazole-based D2/D3 antagonists. The class exhibits nanomolar dual affinity (Ki ~ 2-3 nM for optimized analogs), and the dioxino group could impart beneficial physicochemical properties as suggested by computational trends [1]. Its procurement is recommended for labs conducting proprietary radioligand binding assays to generate the missing primary affinity data, thereby establishing its rank order among existing leads.

Comparator to Unravel Role of the 1,4-Dioxino Ring in Physicochemical and Pharmacological Profiles

This compound serves as a critical tool compound to experimentally determine how the 6,7-dihydro[1,4]dioxino ring influences lipophilicity, solubility, and metabolic stability by directly comparing it with the non-dioxino 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole scaffold. Such head-to-head studies would address the key differentiation hypothesis raised by class-level data showing that substitution patterns dramatically alter drug-able properties [1].

Chemical Probe for Investigating N-Phenylpiperazine vs. Piperidine Effects on Nuclear Receptor Off-Targets

The publicly available nuclear receptor activity data for the piperidinyl analog (IC50 >3,270 nM at RORα and SF-1) [2] creates an immediate research opportunity. Procuring CAS 863001-71-2 and submitting it to the same or equivalent screening panels would generate a direct, quantitative comparison of the N-phenylpiperazine versus piperidine substituent effect, providing valuable selectivity data for the entire chemotype.

Multi-Target Lead Generation for Alzheimer's Disease Within a Novel Chemical Space

The benzothiazole-piperazine pharmacophore has demonstrated multifunctional activity against AChE and Aβ aggregation (class representatives achieve low micromolar IC50 and >50% aggregation inhibition) [3]. CAS 863001-71-2 incorporates an additional dioxino ring, a feature found in other CNS-active agents. This compound is suitable for screening in established in vitro AD models to determine if the dioxino modification enhances, retains, or diminishes the multifunctional profile, potentially opening a new sub-series for lead optimization.

Quote Request

Request a Quote for 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.